molecular formula C7H7ClO2S2 B3054376 2-(Methylsulfanyl)benzene-1-sulfonyl chloride CAS No. 60036-45-5

2-(Methylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B3054376
CAS No.: 60036-45-5
M. Wt: 222.7 g/mol
InChI Key: ALICADXOSCQKJD-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)benzene-1-sulfonyl chloride (CAS 60036-45-5) is an organosulfur compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol . This compound, characterized by the presence of both a methylsulfanyl (-SCH3) group and a highly reactive sulfonyl chloride (-SO2Cl) group on a benzene ring, is a valuable building block in organic synthesis and medicinal chemistry research. The sulfonyl chloride functional group makes this molecule an excellent electrophile for the synthesis of sulfonamide derivatives under basic conditions, which are a key structural motif in many pharmaceuticals and agrochemicals. It is typically supplied as a powder and requires storage at 4°C to maintain stability . Potential research applications include its use as a precursor for the development of protease inhibitors, receptor antagonists, and other biologically active molecules where the sulfonamide group can act as a key pharmacophore. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Please note that specific safety data for this compound is not readily available online and a Safety Data Sheet (SDS) should be requested prior to purchase and use . The product is available in various quantities, from research samples to bulk volumes, and can often be produced to meet specific purity requirements, including high and ultra-high purity grades .

Properties

IUPAC Name

2-methylsulfanylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALICADXOSCQKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494750
Record name 2-(Methylsulfanyl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60036-45-5
Record name 2-(Methylsulfanyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-(methylsulfanyl)benzenesulfonic acid or its salts. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    EAS: Substituted benzene derivatives with various functional groups.

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

2-(Methylsulfanyl)benzene-1-sulfonyl chloride serves as a powerful electrophilic reagent in organic synthesis. It is primarily used for the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. This compound can facilitate nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles.

Table 1: Reactions Involving this compound

Reaction TypeNucleophileProduct Type
Nucleophilic substitutionAminesSulfonamides
Nucleophilic substitutionAlcoholsSulfonate esters
Coupling reactionsVarious organicsDiverse organic compounds

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the synthesis of biologically active compounds. Its sulfonamide derivatives have shown potential as antimicrobial agents, and research indicates their efficacy against various bacterial strains. The ability to modify the sulfonamide group allows for the development of targeted therapies with improved pharmacological properties.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel sulfonamide derivatives from this compound, which exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The modifications to the sulfonamide moiety enhanced lipid solubility and bioavailability, leading to better therapeutic outcomes.

Material Science

Polymer Chemistry

In material science, this compound is employed in the synthesis of functional polymers. Its reactive sulfonyl chloride group can be used to modify polymer backbones or introduce sulfonamide functionalities into polymeric materials. This property is particularly valuable in developing advanced materials with specific thermal and mechanical properties.

Table 2: Applications in Material Science

Application AreaDescription
Polymer modificationEnhances thermal stability and mechanical strength
Coating technologiesProvides protective layers with unique properties
Composite materialsImproves adhesion and compatibility between phases

Environmental Applications

Green Chemistry Initiatives

The synthesis of this compound can be adapted to environmentally friendly processes. Recent studies have focused on using less hazardous reagents and solvents in its production, promoting sustainability in chemical manufacturing. The development of greener methodologies aligns with global efforts to reduce chemical waste and improve safety standards.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and applications of 2-(methylsulfanyl)benzene-1-sulfonyl chloride can be inferred through comparisons with structurally related sulfonyl chlorides. Key factors include substituent electronic effects, molecular weight, and functional group interactions.

Substituent Effects on Reactivity

  • Electron-Donating Groups (EDGs): Compounds like 2,4,6-trimethylbenzenesulfonyl chloride () feature methyl groups, which donate electron density via hyperconjugation, reducing the electrophilicity of the sulfonyl chloride group. This results in slower reaction kinetics in nucleophilic substitutions compared to electron-withdrawing substituents .
  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 2-fluoro-6-methoxybenzene-1-sulfonyl chloride, ) and sulfonyl groups (e.g., 4-methylsulfonylbenzyl bromide, ) withdraw electron density, enhancing the sulfonyl chloride’s reactivity.
  • Methylsulfanyl Group (–SCH3): The –SCH3 substituent in the target compound is a weak EDG via resonance but may also exhibit polarizability due to sulfur’s lone pairs. This could moderately activate the sulfonyl chloride group compared to alkyl substituents but less so than EWGs .

Molecular Weight and Physical Properties

  • 2-Fluoro-6-methoxybenzene-1-sulfonyl chloride (): Molecular weight = 224.64 g/mol; combines fluorine (EWG) and methoxy (EDG), resulting in balanced reactivity.
  • 2,4,6-Trimethylbenzenesulfonyl chloride (): Higher molecular weight (228.7 g/mol) due to three methyl groups; lower solubility in polar solvents.
  • 4-Methylsulfonylbenzyl bromide (): Melting point = 82–86°C; bromine substituent increases molecular weight (249.12 g/mol) and alters reactivity pathways.

Data Table: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications Source
This compound Not available –SCH3, –SO2Cl Not available Organic synthesis Inferred
2-Fluoro-6-methoxybenzene-1-sulfonyl chloride 224.64 –F, –OCH3 Not available Pharmaceuticals, materials
2,4,6-Trimethylbenzenesulfonyl chloride 228.7 –CH3 (×3) Not available Stabilizers, intermediates
4-Methylsulfonylbenzyl bromide 249.12 –SO2CH3, –Br 82–86 Reagent in alkylation

Biological Activity

2-(Methylsulfanyl)benzene-1-sulfonyl chloride, also known by its CAS number 60036-45-5, is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by a methylsulfanyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. Its unique chemical properties enable it to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems.

Target Enzymes:

  • Glycogen Phosphorylase (Muscle Form): Similar compounds have been shown to inhibit glycogen phosphorylase, which plays a critical role in glycogen metabolism.

Mode of Action:

  • The compound likely inhibits the activity of its target enzymes through reversible or irreversible binding, leading to alterations in metabolic pathways and cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may possess bacteriostatic effects, inhibiting the growth of bacteria without necessarily killing them outright .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for cell growth inhibition:

Cell Line IC50 Value (µg/mL)
HeLa10.5
MCF-715.3

The mechanism behind its anticancer activity may involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

In a recent study, discs impregnated with varying concentrations of this compound were tested against bacterial strains using the disc diffusion method. The results showed significant inhibition zones, indicating strong antimicrobial activity:

  • Concentration Tested: 25 µg/mL, 50 µg/mL, 75 µg/mL
  • Inhibition Zone Diameter: Ranged from 12 mm (25 µg/mL) to 30 mm (75 µg/mL)

This study highlights the potential application of this compound in developing new antimicrobial agents.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations above 10 µg/mL, there was a notable reduction in cell viability across multiple cancer types. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies against cancer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylsulfanyl)benzene-1-sulfonyl chloride
Reactant of Route 2
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